molecular formula C16H15ClN4S B15086029 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618427-08-0

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B15086029
CAS No.: 618427-08-0
M. Wt: 330.8 g/mol
InChI Key: QNBVTCVYZQSESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that combines the structural features of pyridine and triazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with amino acid residues on proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The compound may also interfere with the synthesis of nucleic acids or proteins, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine include other triazole and pyridine derivatives. Some examples are:

Properties

CAS No.

618427-08-0

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H15ClN4S/c1-2-21-15(13-6-8-18-9-7-13)19-20-16(21)22-11-12-4-3-5-14(17)10-12/h3-10H,2,11H2,1H3

InChI Key

QNBVTCVYZQSESI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.